8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Beschreibung
Its structure features a pyrimido[5,4-b]indole core substituted with dual fluorobenzyl groups at positions 5 and 3, and a methoxybenzyl group at position 3. The molecule was characterized via X-ray diffraction (XRD), confirming a monoclinic crystal system (space group P21/n) with unit cell parameters a = 16.366(3) Å, b = 6.0295(14) Å, c = 21.358(4) Å, and β = 105.21(2)° . Hirshfeld surface analysis revealed dominant H···F, H···O, and H···C interactions, contributing to its stability . Molecular docking studies identified strong binding affinity to HBV targets, supported by in vitro testing showing nanomolar inhibitory activity .
Eigenschaften
IUPAC Name |
8-fluoro-5-[(4-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O2/c1-32-22-5-3-2-4-17(22)14-29-15-28-23-20-12-19(27)10-11-21(20)30(24(23)25(29)31)13-16-6-8-18(26)9-7-16/h2-12,15H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFGNNITNDNXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidoindole Core: The initial step involves the construction of the pyrimidoindole core through a cyclization reaction. This can be achieved by reacting a suitable indole derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination reactions. Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor can be used to achieve selective fluorination at the desired positions.
Attachment of Benzyl Groups: The benzyl groups are introduced through nucleophilic substitution reactions. Benzyl halides, such as 4-fluorobenzyl bromide and 2-methoxybenzyl chloride, are commonly used in the presence of a base like potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing continuous flow techniques to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the carbonyl group in the pyrimidoindole core. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The fluorine atoms and benzyl groups can participate in nucleophilic substitution reactions. For example, the fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base like K2CO3.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Recent studies have demonstrated that 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exhibits promising antiviral activity against Hepatitis B virus (HBV). Molecular docking studies indicate that the compound acts as an inhibitor of HBV, showing nanomolar inhibitory activity in vitro .
Anticancer Potential
The compound is also being investigated for its anticancer properties. Its unique structure allows it to interact with various biological targets involved in cancer progression. Preliminary evaluations suggest that it may influence pathways related to cell proliferation and apoptosis.
Anti-inflammatory Effects
Pyrimidine derivatives are known for their anti-inflammatory activities. The structural features of this compound suggest it may modulate inflammatory responses, although specific mechanisms are still under investigation .
Case Study 1: Hepatitis B Inhibition
A study published in 2019 demonstrated the synthesis and biological evaluation of the compound as a potential HBV inhibitor. The researchers conducted in vitro assays that confirmed its efficacy against HBV, highlighting its potential role in antiviral therapies .
Case Study 2: Anticancer Mechanisms
Research conducted on various pyrimidine derivatives has indicated that compounds similar to 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exhibit cytotoxic effects on cancer cell lines. These studies focus on elucidating the mechanisms by which these compounds induce apoptosis and inhibit tumor growth.
Wirkmechanismus
The mechanism of action of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and benzyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Pyrimido[5,4-b]indoles are recognized for diverse pharmacological activities, including antiviral, anti-inflammatory, and receptor antagonism . Below is a comparative analysis of the title compound with structurally related derivatives:
Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]Indole Derivatives
Key Findings from Comparative Analysis
Substituent Impact on Activity: The title compound’s dual fluorobenzyl groups enhance metabolic stability and HBV target binding compared to non-fluorinated analogs . Methoxybenzyl at position 3 contributes to π-π stacking with hydrophobic pockets in HBV proteins, as evidenced by docking studies . In contrast, chlorophenyl (536715-50-1) and bromo () substituents may prioritize different targets (e.g., kinases or inflammatory pathways) due to altered electronic and steric profiles .
Crystallographic and Intermolecular Differences: The title compound’s monoclinic packing (vs. Hirshfeld surface analysis highlights its unique H···F interactions (14.8% contribution), absent in non-fluorinated derivatives .
Theoretical vs. Experimental Data :
- Quantum chemical calculations (e.g., Gaussian 09) and docking simulations (LigandScout 4.3) predict stronger HBV inhibition for the title compound versus analogs with bulkier substituents (e.g., isopropoxypropyl), which may sterically hinder receptor binding .
Biologische Aktivität
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 431.4 g/mol. Its structure features a pyrimidoindole core, which is significant in conferring biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.4 g/mol |
| CAS Number | 1185098-76-3 |
Anticancer Properties
Studies have indicated that compounds similar to 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exhibit significant anticancer activity. For instance, related pyrimidoindoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study investigating the structure-activity relationship (SAR) of similar compounds revealed that modifications at the benzyl positions significantly influenced their cytotoxic effects against various cancer cell lines (e.g., MCF-7, HeLa). The presence of fluorine atoms was noted to enhance the lipophilicity and cellular uptake of these compounds, potentially increasing their efficacy in targeting cancer cells.
Antiviral Activity
Emerging research suggests that this compound may also possess antiviral properties. In vitro studies have demonstrated that related pyrimidoindoles can inhibit the replication of viruses such as Hepatitis B Virus (HBV). For example, a recent investigation found that certain derivatives exhibited IC50 values in the low micromolar range against HBV replication in human hepatoma cells (HepG2) .
The proposed mechanisms by which 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or viral replication.
- Receptor Modulation : It might interact with cell surface receptors, altering signaling pathways that lead to apoptosis or reduced viral entry.
- Gene Expression Regulation : The compound could influence the expression of genes associated with cell growth and survival.
Case Studies
- Anticancer Study : A recent study evaluated the anticancer effects of a structurally similar compound on breast cancer cells. Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was linked to increased apoptosis markers and decreased expression of anti-apoptotic proteins .
- Antiviral Efficacy : Another study assessed the antiviral activity against HBV using a HepG2 cell model transfected with NTCP gene. The results indicated that the compound reduced viral load significantly at concentrations around 10 µM while maintaining low cytotoxicity levels .
Q & A
Q. What molecular dynamics (MD) protocols validate docking predictions for HBV inhibition?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
